molecular formula C9H15ClN2O3 B1446785 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride CAS No. 1824269-39-7

3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride

Cat. No.: B1446785
CAS No.: 1824269-39-7
M. Wt: 234.68 g/mol
InChI Key: INUWLYOJXKGLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3 It is a derivative of oxazolidinone, a class of compounds known for their antibiotic properties

Properties

IUPAC Name

3-(4-aminocyclohexyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUWLYOJXKGLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C(=O)COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride typically involves the reaction of 4-aminocyclohexanone with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidine-2,4-dione ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. In the case of its antibiotic properties, it inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. This action is similar to other oxazolidinone antibiotics, which are known to be effective against multidrug-resistant bacteria.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different chemical structure.

    Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.

    Sutezolid: An oxazolidinone in clinical development with promising activity against tuberculosis.

Uniqueness

3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its cyclohexyl group provides additional stability and potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9_{9}H14_{14}N2_{2}O3_{3}·HCl
  • Molecular Weight : 220.68 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It acts as a structural analog of amino acids, which leads to the disruption of the bacterial ribosome function. This results in the inhibition of translation, thereby preventing bacterial growth.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Enterococcus faecalis4 µg/mL
Escherichia coli>64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., L929 fibroblasts) revealed that the compound has a favorable safety profile with low cytotoxic effects at therapeutic concentrations.

Concentration (µg/mL) Cell Viability (%)
0100
1095
5090
10085

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various oxazolidine derivatives, including this compound. The results indicated that this compound outperformed several standard antibiotics in inhibiting the growth of resistant bacterial strains.

Research on Mechanisms

Another study focused on elucidating the mechanism of action through molecular docking simulations. The findings suggested strong binding affinity to the ribosomal RNA, which is crucial for protein synthesis in bacteria. This supports the hypothesis that the compound effectively disrupts bacterial translation processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.